molecular formula C13H13BO3 B1359215 4-(2-Methoxyphenyl)phenylboronic acid CAS No. 1107041-07-5

4-(2-Methoxyphenyl)phenylboronic acid

Cat. No.: B1359215
CAS No.: 1107041-07-5
M. Wt: 228.05 g/mol
InChI Key: QBMUOUYHVBGWDH-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)phenylboronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group at the ortho position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds .

Mechanism of Action

Target of Action

4-(2-Methoxyphenyl)phenylboronic acid, like other boronic acids, primarily targets carbon-carbon bond formation processes in organic synthesis . It is used as a reagent in Suzuki-Miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon-carbon bond forming reactions .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, where the boronic acid group is transferred from boron to palladium . This process is part of the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid with a halide catalyzed by a palladium (0) complex .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

Like other boronic acids, it is expected to have good stability and be readily prepared . Its bioavailability would be influenced by factors such as its solubility, absorption, distribution, metabolism, and excretion, but specific data for this compound is currently unavailable.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of research and development in organic synthesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of a suitable catalyst (typically a palladium (0) complex), the pH of the reaction environment, and the temperature and solvent used for the reaction . Proper storage conditions, such as maintaining an inert atmosphere and appropriate temperature, are also crucial for preserving the stability and reactivity of the compound .

Biochemical Analysis

Biochemical Properties

4-(2-Methoxyphenyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of sensors and inhibitors. The compound interacts with enzymes such as proteases and glycosidases, where it can act as an inhibitor by binding to the active site and preventing substrate access. Additionally, this compound can form complexes with proteins and nucleic acids, influencing their stability and function .

Cellular Effects

In cellular systems, this compound has been observed to affect various cellular processes. It can modulate cell signaling pathways by interacting with key signaling molecules, thereby influencing gene expression and cellular metabolism. For instance, the compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of proteins involved in signal transduction. This modulation can result in changes in cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with biomolecules. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, the compound can bind to nucleic acids, affecting their structure and function. These interactions can lead to changes in gene expression and protein synthesis, ultimately influencing cellular behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation in the presence of strong acids or bases. Long-term exposure to the compound has been shown to affect cellular function, with potential impacts on cell viability and proliferation. These effects are often dose-dependent and can be influenced by the specific experimental conditions .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound are dose-dependent. At low doses, the compound can modulate biochemical pathways without causing significant toxicity. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s interaction with critical enzymes and proteins involved in metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes that catalyze oxidation-reduction reactions. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that can be excreted via the renal system. These metabolic processes can influence the compound’s bioavailability and efficacy in biological systems .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. Its distribution within tissues can be influenced by factors such as pH and the presence of other biomolecules .

Subcellular Localization

The subcellular localization of this compound is determined by its ability to interact with specific targeting signals and post-translational modifications. The compound can localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria. This localization can affect its activity and function, as well as its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyphenyl)phenylboronic acid typically involves the reaction of 2-methoxyphenylboronic acid with phenyl magnesium bromide, followed by hydrolysis. The reaction conditions often include the use of solvents like diethyl ether or tetrahydrofuran (THF) and are carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methoxyphenyl)phenylboronic acid undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Phenol derivatives.

    Reduction: Borane derivatives.

    Substitution: Biphenyl compounds.

Comparison with Similar Compounds

Uniqueness: 4-(2-Methoxyphenyl)phenylboronic acid is unique due to the presence of both a methoxy group and a boronic acid group on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. The methoxy group can influence the electronic properties of the compound, making it more reactive in certain conditions .

Properties

IUPAC Name

[4-(2-methoxyphenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BO3/c1-17-13-5-3-2-4-12(13)10-6-8-11(9-7-10)14(15)16/h2-9,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMUOUYHVBGWDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=CC=C2OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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